molecular formula C21H19NO6 B11305203 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11305203
M. Wt: 381.4 g/mol
InChI Key: VUSXXDMYPXKSKU-UHFFFAOYSA-N
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Description

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol.

    Acetylation: The hydroxyl group of the chromen-7-ol is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Glycine Coupling: The acetylated product is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticoagulant, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    4-methylumbelliferone: A coumarin derivative with anti-inflammatory properties.

Uniqueness

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C21H19NO6/c1-13-16-8-7-15(27-12-19(23)22-11-20(24)25)10-18(16)28-21(26)17(13)9-14-5-3-2-4-6-14/h2-8,10H,9,11-12H2,1H3,(H,22,23)(H,24,25)

InChI Key

VUSXXDMYPXKSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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